molecular formula C23H23ClN4O B2740454 7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-30-4

7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Numéro de catalogue: B2740454
Numéro CAS: 477229-30-4
Poids moléculaire: 406.91
Clé InChI: MLARQIUYVVJKLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-Chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidin-4-amine derivative characterized by:

  • Position 7: A 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity.
  • Position 5: A phenyl ring, enabling π-π interactions.
  • Position 4: A 3-methoxypropylamine substituent, enhancing solubility via the methoxy group .

This scaffold is common in kinase inhibitors and antitumor agents, with structural modifications critically influencing pharmacological and physicochemical properties.

Propriétés

IUPAC Name

7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-4-3-5-8-17)21-22(25-11-6-12-29-2)26-15-27-23(21)28/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLARQIUYVVJKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCOC)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel organic molecule with a pyrrolo[2,3-d]pyrimidine core structure. Its unique substituents suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for the compound is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 329.81 g/mol. The presence of a chloro group, a methyl group, and a methoxypropyl chain contributes to its reactivity and potential biological interactions.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities:

  • Anticancer Activity : Similar pyrrolo[2,3-d]pyrimidines have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Inhibition of Kinases : Compounds in this class are being explored as inhibitors for specific kinases involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Binding affinity studies often employ techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) to quantify these interactions.

Case Studies

  • Anticancer Research : A study investigating the anticancer effects of related pyrrolo[2,3-d]pyrimidines found that they inhibited cell proliferation in various cancer cell lines through apoptosis induction.
  • Kinase Inhibition : Research has demonstrated that certain derivatives effectively inhibit Janus kinase (JAK), which is crucial in the signaling pathways of many cancers.

Comparative Analysis

To better understand the potential of This compound , we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-benzyl-4-morpholin-4-yl-2-(4-nitrophenyl)-5H-pyrrolo[3,4-d]pyrimidin-7-oneBenzyl and morpholine substitutionsAnticancer activity
1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanePiperazine ring and triazole substitutionAntimicrobial properties
6-benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7-oneDichloro substitutionPotential antiviral effects

Synthesis and Development

The synthesis of This compound can be achieved through several methods typically involving condensation reactions followed by cyclization processes. The choice of synthetic route can significantly influence yield and purity.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 7

Modifications at position 7 significantly alter steric and electronic properties:

Compound Name (Position 7 Substituent) Key Features Reference
7-(Cyclopropylmethyl) (e.g., 10a) Smaller substituent; improves metabolic stability
7-(4-Methoxyphenyl) Electron-donating methoxy group enhances solubility
7-[3-(Trifluoromethyl)phenyl] Strong electron-withdrawing CF₃ group increases binding affinity
7-Benzyl (e.g., compound 6) Hydrophobic aromatic group optimizes membrane permeability

Substituent Variations at Position 5

Position 5 substituents modulate aromatic interactions:

Compound Name (Position 5 Substituent) Key Features Reference
5-Iodo (e.g., compound 8) Halogen atom enables cross-coupling reactions
5-(3-Methoxyphenyl) (e.g., 9f) Methoxy group enhances solubility but reduces potency
5-(Pyridin-4-yl) (e.g., 9j) Heteroaromatic ring introduces hydrogen-bonding potential
5-[2-(3,5-Dimethoxyphenyl)ethyl] (e.g., compound 6) Extended alkyl chain increases flexibility

Target Compound : The unmodified phenyl group at position 5 prioritizes π-π stacking over electronic effects, contrasting with halogenated or heteroaromatic analogues.

Amine Group Variations at Position 4

The 4-amine substituent affects solubility and binding interactions:

Compound Name (Position 4 Substituent) Key Features Reference
N-(4-Methylphenyl) (e.g., ) Aromatic amine reduces solubility
N-(1-Naphthalen-1-ylmethyl) (e.g., 20o) Bulky hydrophobic group limits metabolic clearance
N-(2-Methoxyethyl) (e.g., ) Short methoxy chain improves aqueous solubility
N-(3-Methoxypropyl) (Target Compound) Balanced hydrophilicity and chain length

Target Compound : The 3-methoxypropyl group offers superior solubility compared to aromatic amines (e.g., N-(4-methylphenyl)) while avoiding excessive bulkiness seen in naphthalenyl derivatives.

Physicochemical Properties

Compound (Example) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound ~453.9 (calculated) Not reported Moderate (methoxypropyl)
Compound 6 () 402.5 144.2–145.8 Low (hydrophobic substituents)
20o () 394.4 278–281 Very low (naphthalenyl)
9f () ~255.1 Not reported Moderate (methoxyphenyl)

Key Insight : The target’s 3-methoxypropyl group likely enhances solubility relative to benzyl or naphthalenyl analogues but may reduce membrane permeability compared to cyclopropylmethyl derivatives.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO (δ 11.89 ppm for NH protons; aromatic protons at δ 7.02–8.35 ppm). Compare with analogous compounds to confirm substituent positions .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]+) with <2 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3100 cm⁻¹, C=O at ~1624 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, such as tautomerism or hydrogen bonding?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve tautomeric forms (e.g., 7H vs. 9H pyrrolopyrimidine tautomers) by analyzing bond lengths and angles. For example, intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize specific tautomers .
  • Dihedral Angle Analysis : Measure angles between the pyrrolopyrimidine core and substituents (e.g., 12.8° for phenyl groups) to confirm steric compatibility .
  • Hydrogen Bond Networks : Map weak C–H⋯O or C–H⋯π interactions to explain packing anomalies or solubility profiles .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Methodological Answer :

  • Dose-Response Studies : Use cell-based assays (e.g., IC50 determination in cancer lines) with concentrations ranging from 1 nM to 100 µM .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization or FRET assays, leveraging the compound’s ATP-mimetic core .
  • Cytotoxicity Controls : Include reference compounds (e.g., staurosporine) and measure lactate dehydrogenase (LDH) release to differentiate specific activity from general toxicity .

Advanced: How can computational modeling address discrepancies between predicted and observed bioactivity?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., kinase binding pockets) to identify steric clashes or solvation effects not evident in static docking .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., chloro vs. methoxy groups) .
  • SAR Refinement : Cross-validate computational predictions with experimental IC50 data, adjusting force fields or protonation states to improve correlation coefficients (R² > 0.8) .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Q. Methodological Answer :

  • Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals, leveraging differential solubility of byproducts .
  • Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate regioisomers .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>99%) .

Advanced: How can advanced chromatographic methods resolve co-eluting impurities in scaled-up syntheses?

Q. Methodological Answer :

  • Preparative SFC : Use supercritical CO2 with methanol co-solvent to separate enantiomers or diastereomers with minimal solvent waste .
  • Ion-Exchange Chromatography : Isolate charged byproducts (e.g., unreacted amines) using Dowex 50WX4 resin .
  • Mass-Directed Purification : Couple LC-MS to automate fraction collection based on m/z signals, ensuring >98% purity .

Basic: How is the compound’s stability assessed under physiological conditions?

Q. Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma Stability : Test in human plasma (37°C, 1–6 hours) with precipitation (acetonitrile) to quantify intact compound .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products .

Advanced: What strategies validate the compound’s mechanism of action when conflicting biochemical data arise?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm rate-determining steps in enzymatic assays .
  • CRISPR Knockout Models : Delete putative target genes in cell lines to assess loss of compound efficacy .
  • Thermal Shift Assays : Measure protein melting temperature (ΔTm) shifts to confirm direct binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.